
2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C9H12FNO . It has a molecular weight of 169.2 .
Synthesis Analysis
The synthesis of “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is not explicitly mentioned in the search results. For more detailed synthesis procedures, it is recommended to refer to peer-reviewed papers or technical documents .Molecular Structure Analysis
The IUPAC name of “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is 2-fluoro-1-(3-methoxyphenyl)ethan-1-amine . The InChI code is 1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 . The InChI key is ZFPZCGDSODIWIJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” are not provided in the search results. For detailed chemical reaction analysis, it is recommended to refer to peer-reviewed papers or technical documents .Physical And Chemical Properties Analysis
“2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine is utilized in the synthesis of novel Schiff bases through the Gewald synthesis technique. These bases are evaluated for their antimicrobial activity, with some derivatives showing excellent activity against various microbes, demonstrating its potential in developing new antimicrobial agents (Puthran et al., 2019).
Fluorinated Heterocyclic Compounds
The compound serves as a precursor in the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showcasing its versatility in creating fluorinated heterocyclic compounds, which are valuable in medicinal chemistry and material science (Shi, Wang, & Schlosser, 1996).
Anodic Methoxylation
It is involved in the anodic methoxylation of N-(fluoroethyl)amines, leading to the introduction of a methoxy group in a regioselective manner. This process highlights its application in synthetic organic chemistry, especially in the modification of molecules for pharmaceutical development (Fuchigami & Ichikawa, 1994).
Chiral Derivatization Agent
2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine can be synthesized from styrene and used as a chiral derivatizing agent. This application is crucial for analytical chemistry, where it assists in distinguishing between enantiomers of various compounds by fluorine NMR, enhancing the analytical capabilities in pharmaceutical analysis (Hamman, 1989).
Fluorescent Labeling Reagent
The compound is foundational in the synthesis of novel fluorophores, like 6-methoxy-4-quinolone, which demonstrates strong fluorescence across a wide pH range. This application is particularly relevant in biomedical analysis, where it can serve as a fluorescent labeling reagent, offering a new tool for probing biological systems (Hirano et al., 2004).
Safety And Hazards
The compound has several hazard statements including H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the MSDS for detailed safety and hazard information .
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-1-(3-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPZCGDSODIWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2674986.png)
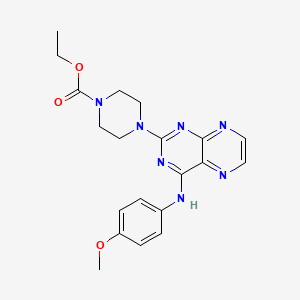
![3-(4-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2674989.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)
![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)
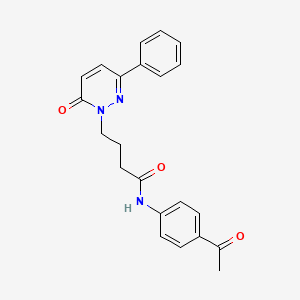

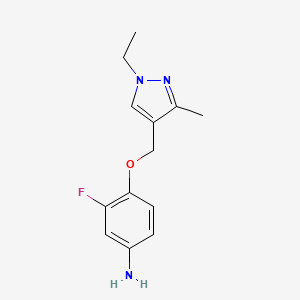
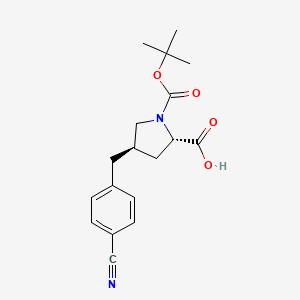
![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)
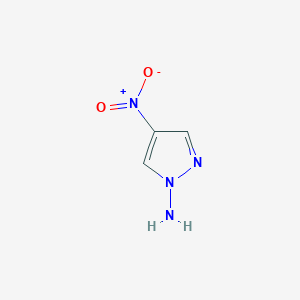
![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)
